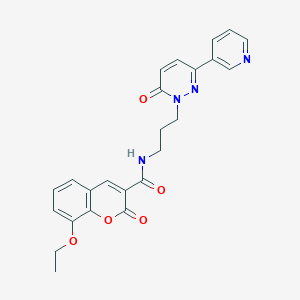

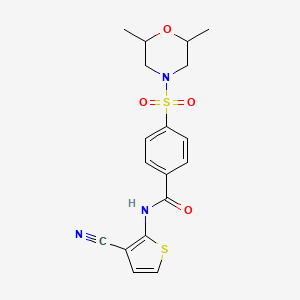

![molecular formula C24H28N4O7S3 B2501193 Ethyl 2-[2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865248-05-1](/img/structure/B2501193.png)

Ethyl 2-[2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, Ethyl 2-[2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, is a complex molecule that appears to be related to a family of benzothiazole derivatives. These derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. The papers provided discuss various synthetic methods and chemical properties of related benzothiazole and imidazole compounds, which can offer insights into the synthesis, structure, and reactivity of the compound .

Synthesis Analysis

The synthesis of related benzothiazole derivatives is described in the papers, where different synthetic strategies are employed. For instance, a series of novel compounds were synthesized from reactions involving benzothiazole derivatives and ethyl bromocyanoacetate with indole derivatives under reflux conditions in acetone, yielding good results . Another study presents the synthesis of ethyl iminothiazolopyridine-4-carboxylate derivatives through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various reagents at room temperature in ethanol/triethylamine (EtOH/TEA) solution . Additionally, a one-pot multicomponent reaction using Ni(NO3)2.6H2O as a homogeneous catalyst at room temperature was described for the synthesis of novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using a variety of spectroscopic techniques, including 1H nuclear magnetic resonance (NMR), 13C NMR, infrared (IR) spectroscopy, and mass spectroscopy. These techniques are crucial for determining the molecular structure and confirming the identity of the synthesized compounds . The papers do not directly discuss the molecular structure of Ethyl 2-[2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, but the methods used for structural analysis are applicable.

Chemical Reactions Analysis

The papers describe various chemical reactions involving benzothiazole derivatives. For example, the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives led to the formation of ethyl iminothiazolopyridine-4-carboxylate and other related compounds . The reactivity of these compounds under different conditions, such as the presence of electrophilic reagents, was also explored, leading to the synthesis of new derivatives . These studies provide a foundation for understanding the chemical reactivity of benzothiazole derivatives, which could be extrapolated to the compound of interest.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of Ethyl 2-[2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, they do provide information on the properties of similar compounds. The solvents used in the reactions, such as acetone and ethanol, suggest solubility considerations for these compounds . The reaction conditions, including temperature and catalysts, indicate the stability and reactivity of the compounds under various synthetic conditions . These insights can be valuable when considering the synthesis and handling of the compound .

Wissenschaftliche Forschungsanwendungen

Tautomeric Properties and Decomposition

Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, a related compound, exists as a mixture of tautomers. It decomposes to (1,2-benz-isothiazol-3-yl)acetonitrile (85%) when heated in dimethyl sulphoxide. This highlights the compound's thermal stability and tautomeric properties under certain conditions (Carrington et al., 1972).

Synthesis and Structural Analysis

The synthesis of derivatives like ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate highlights the compound's versatility in forming various structurally diverse derivatives. These derivatives' structures were confirmed through elemental analysis and spectroscopic data, indicating the compound's potential in creating new chemical entities (Mohamed, 2014).

Antimicrobial and Pharmacological Screening

Ethyl 2-[2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate and its derivatives have been synthesized and screened for various biological activities. These activities include antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic properties, demonstrating the compound's significance in pharmaceutical research and potential drug development (Patel et al., 2009).

Novel Compounds and Biological Screening

The synthesis of novel compounds from this chemical entity, such as amino-imino derivatives, and their subsequent use in creating new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives, demonstrates its utility in expanding chemical libraries for biological screening (Mohamed, 2021).

Antimicrobial Agent Design

The compound's derivatives have been designed as potential antimicrobial agents, showcasing its application in addressing antibiotic resistance. The detailed characterization of these derivatives includes IR, NMR, and elemental analysis, confirming their structures and potential efficacy (Alsarahni et al., 2017).

Eigenschaften

IUPAC Name |

ethyl 2-[2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O7S3/c1-3-35-22(29)15-28-20-9-8-19(37(25,31)32)14-21(20)36-24(28)26-23(30)17-4-6-18(7-5-17)38(33,34)27-12-10-16(2)11-13-27/h4-9,14,16H,3,10-13,15H2,1-2H3,(H2,25,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHMTNDUJNFAGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O7S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

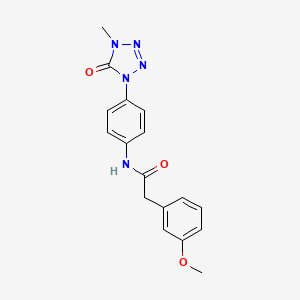

![N-(4-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2501111.png)

![2-(4-chlorophenyl)-3-(furan-2-yl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2501114.png)

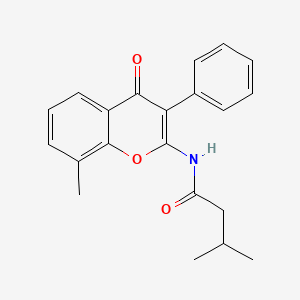

![methyl 3-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate](/img/structure/B2501116.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2501117.png)

![2-(3,4-dimethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2501120.png)

![7-(4-fluorobenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2501124.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2501131.png)